4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol
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Overview
Description
4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol is a complex organic compound characterized by its unique structure, which includes a nitro group, a cyclopentaquinoline core, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentaquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopentaquinoline structure.
Phenol Group Introduction: The phenol group is introduced through electrophilic aromatic substitution reactions, often using phenol or its derivatives as starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Halogenated Compounds: Formed through substitution reactions at the phenol group.
Scientific Research Applications
4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
- 8-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Uniqueness
4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol |
InChI |
InChI=1S/C18H16N2O3/c21-13-7-4-11(5-8-13)18-15-3-1-2-14(15)16-10-12(20(22)23)6-9-17(16)19-18/h1-2,4-10,14-15,18-19,21H,3H2 |
InChI Key |
XUWSWYZBVAMUFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
Origin of Product |
United States |
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